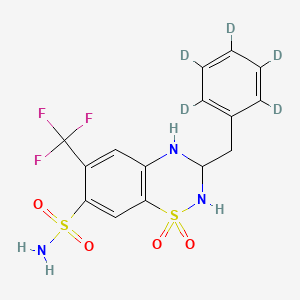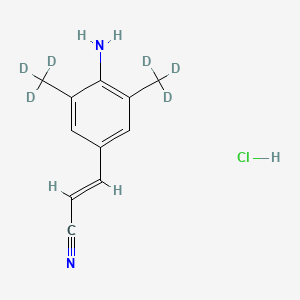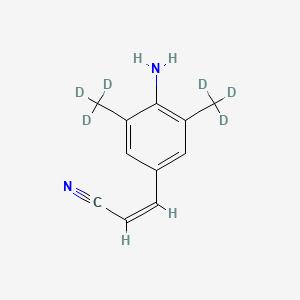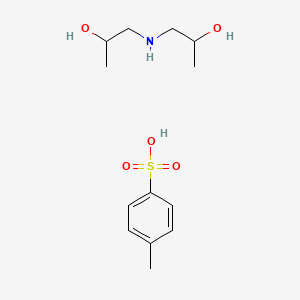
11-Deoxy Fusidic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Deoxy Fusidic Acid is a derivative of fusidic acid, a steroid-like antibiotic compound. Fusidic acid is produced by fermentation of the fungus Fusidium coccineum and is widely used in dermatology . This compound, specifically, is an impurity of fusidic acid and shares some structural similarities with it .
Mechanism of Action
Target of Action
The primary target of 11-Deoxy Fusidic Acid, like its parent compound Fusidic Acid, is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation step .
Mode of Action
This compound interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .
Biochemical Pathways
The inhibition of EF-G disrupts the protein synthesis pathway in bacteria, leading to a halt in their growth and reproduction . This disruption affects downstream effects such as the production of essential proteins for bacterial survival and virulence.
Pharmacokinetics
Fusidic Acid has been shown to have a 2-compartment disposition model with saturable absorption . It also exhibits accumulation, indicating that plasma exposure after multiple doses is higher than for single doses . The this compound forms strong complexes with γ-cyclodextrin, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, thereby halting their growth and reproduction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on Fusidic Acid suggests that factors such as pH, temperature, and presence of other compounds can affect its activity
Biochemical Analysis
Biochemical Properties
It is known that Fusidic Acid, the parent compound, binds to elongation factor G (EF-G) as an inhibitor of protein synthesis This interaction is crucial for its antibacterial activity
Cellular Effects
Fusidic Acid, the parent compound, has been shown to have potent activity against various Gram-positive bacteria
Molecular Mechanism
Fusidic Acid, the parent compound, inhibits bacterial protein synthesis by binding to elongation factor G (EF-G)
Preparation Methods
The preparation of 11-Deoxy Fusidic Acid involves synthetic routes that typically include the reduction of fusidic acid. The exact reaction conditions and industrial production methods are not extensively documented in the public domain. it is known that fusidic acid and its derivatives can be synthesized through various chemical reactions involving the modification of the steroid nucleus .
Chemical Reactions Analysis
11-Deoxy Fusidic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones.
Reduction: This reaction can reduce ketones back to hydroxyl groups.
Substitution: This reaction can replace functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11-Deoxy Fusidic Acid is primarily used in scientific research as an impurity of fusidic acid. Its applications include:
Chemistry: Studying the structure-activity relationship of fusidic acid derivatives.
Biology: Investigating the biological activity of fusidic acid and its derivatives.
Medicine: Exploring potential therapeutic uses of fusidic acid derivatives.
Industry: Developing new formulations and delivery systems for fusidic acid
Comparison with Similar Compounds
11-Deoxy Fusidic Acid can be compared with other fusidic acid derivatives such as:
Fusidic Acid: The parent compound, widely used as an antibiotic.
3-Keto Fusidic Acid: Another derivative with a ketone group at the 3-position.
11-Keto Fusidic Acid: A derivative with a ketone group at the 11-position.
The uniqueness of this compound lies in its specific structural modifications, which can affect its biological activity and interactions with other molecules .
Properties
CAS No. |
1013937-16-0 |
|---|---|
Molecular Formula |
C31H48O5 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H48O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,19,22-26,33H,8,10-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,26-,29-,30-,31-/m0/s1 |
InChI Key |
XIQFIBYNKGFJIX-FNZWKSSPSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |
Synonyms |
(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3-hydroxy-29-nordammara-17(20),24-dien-21-oic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















